2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a quinazoline derivative featuring a sulfanyl-acetamide side chain. Its core structure includes a quinazoline ring substituted at position 4 with a 3,5-dimethoxyphenylamino group and at position 2 with a sulfanyl bridge connected to an N-(4-ethoxyphenyl)acetamide moiety. Quinazoline derivatives are renowned for their pharmacological versatility, including kinase inhibition and antimicrobial activity . The presence of methoxy and ethoxy substituents likely enhances lipophilicity and target binding, while the sulfanyl group may facilitate interactions with biological thiols or metal ions.
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-19-11-9-17(10-12-19)27-24(31)16-35-26-29-23-8-6-5-7-22(23)25(30-26)28-18-13-20(32-2)15-21(14-18)33-3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWDKKJTXSVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler amine derivatives.
Scientific Research Applications
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dimethoxyphenyl and ethoxyphenyl groups may enhance these interactions by increasing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in core scaffolds, substituents, and biological activities:
Key Structural Variations and Implications
- Core Scaffold: The target compound’s quinazoline core distinguishes it from imidazolone (PZ-38) or simpler acetamide () derivatives. Quinazolines are associated with kinase inhibition and DNA intercalation, whereas imidazolones (e.g., PZ-38) are linked to protein-protein interaction disruption .
- Substituent Effects: The 3,5-dimethoxyphenylamino group in the target compound likely increases lipophilicity and π-π stacking compared to the 4-sulfamoylphenyl group in compound 13 . Sulfamoyl groups enhance solubility but may reduce membrane permeability. The 4-ethoxyphenyl acetamide moiety is shared with compound 13, suggesting a conserved role in target binding or pharmacokinetics. Ethoxy groups balance lipophilicity and metabolic stability better than methoxy or chloro substituents .
- Biological Activity Trends: Antimicrobial activity in compound 13 () correlates with the sulfamoylphenyl group, which may disrupt bacterial folate synthesis. The target compound’s dimethoxyphenylamino group could shift activity toward eukaryotic targets (e.g., kinases or receptors) .
Biological Activity
The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
Molecular Formula
The molecular formula for the compound is , with a molecular weight of approximately 476.55 g/mol.
Structural Features
The compound features a quinazoline core with various substitutions:
- Quinazoline moiety : Known for its diverse biological activities.
- Sulfanyl group : Implicated in enhancing biological interactions.
- Methoxy and ethoxy substitutions : These groups may influence solubility and bioactivity.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines to determine its efficacy.
Anti-Proliferative Activity
A study evaluated the anti-proliferative effects of various quinazoline derivatives against nine human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
Results indicated that compounds similar to 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide demonstrated moderate inhibitory effects in the low micromolar range (IC50 values) against these cancer cell lines .
Kinase Inhibition
The compound's structure suggests potential kinase inhibition capabilities. Quinazolines are known to target tyrosine kinases, which are crucial in cancer cell signaling pathways. The compound was screened against a panel of 109 kinases and showed promising binding affinity, indicating its potential as a targeted therapy for cancers driven by aberrant kinase activity .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide | Quinazoline core with sulfanyl and ethoxy groups | Anticancer activity; kinase inhibition |
| N-(4-methoxyphenyl)-2-{4-[4-(m-tolyloxy)quinazolin-2-yl]phenyl}acetamide | Quinazoline core with methoxy substitution | Anticancer activity against prostate cancer |
| 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine | Sulfanyl group on quinazoline | Anticancer properties |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer progression. By targeting specific kinases involved in cell proliferation and survival, these compounds may disrupt tumor growth and metastasis.
Synthesis and Evaluation
A significant study synthesized a series of quinazoline derivatives, including the target compound. The evaluation included:
- Synthesis Methodology : Utilizing straightforward synthetic routes starting from readily available precursors.
- Biological Evaluation : Screening against multiple cancer cell lines and assessing kinase inhibition profiles using techniques like Differential Scanning Fluorimetry (DSF) .
Findings
The synthesized compounds exhibited varying degrees of anti-proliferative activity. Notably, those with specific substitutions showed enhanced potency against certain cancer types, suggesting that structural modifications can significantly impact biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
